REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:18])[CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[C:10]([CH3:17])[CH:9]=2)[CH2:4]1>CO.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([N:5]2[CH2:6][CH2:7][CH:3]([N:2]([CH3:18])[CH3:1])[CH2:4]2)=[CH:9][C:10]=1[CH3:17]
|
Type
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CUSTOM
|
Details
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was vigorously stirred under an atmosphere of hydrogen at atmospheric pressure for 5 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The catalyst was then filtered off with suction
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The product with the molecular weight of 219.33 (C13H21N3) was obtained in this way
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)N1CC(CC1)N(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |